molecular formula C13H20O B14362766 3-tert-Butyl-2,5,6-trimethylphenol CAS No. 90447-47-5

3-tert-Butyl-2,5,6-trimethylphenol

Cat. No.: B14362766
CAS No.: 90447-47-5
M. Wt: 192.30 g/mol
InChI Key: QHJJSHRELOYPGJ-UHFFFAOYSA-N
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Description

Contextualization within Hindered Phenol (B47542) Chemistry

Hindered phenols are a significant class of antioxidants used to protect materials like plastics, rubbers, fuels, and lubricants from oxidative degradation. vinatiorganics.com The defining feature of a hindered phenol is the presence of bulky substituents, typically tert-butyl groups, at the positions adjacent (ortho) to the hydroxyl (-OH) group on the phenol ring. nih.gov This steric hindrance around the hydroxyl group is key to their function. It makes the hydroxyl group less accessible to react with other molecules, thereby targeting its reactivity specifically towards free radicals. vinatiorganics.com

When a hindered phenol encounters a free radical, it can donate the hydrogen atom from its hydroxyl group to neutralize the radical, thus terminating the destructive chain reactions of oxidation. vinatiorganics.com The resulting phenoxy radical is stabilized by the electron-donating effects of the alkyl groups and the steric shielding provided by the bulky substituents. nih.gov This stability prevents the phenoxy radical from initiating new oxidation chains, making hindered phenols highly effective as primary antioxidants.

Compounds like 2,6-di-tert-butylphenol (B90309) and 2,4,6-tri-tert-butylphenol (B181104) are classic examples of hindered phenols that have been extensively studied and used in industrial applications. wikipedia.org Their effectiveness is determined by the nature and position of the alkyl groups on the aromatic ring, which influences the stability of the resulting phenoxy radical. mdpi.com

Rationale for Academic Investigation of 3-tert-Butyl-2,5,6-trimethylphenol

The academic investigation into specific substituted phenols like this compound is driven by the quest to understand structure-activity relationships and to develop novel compounds with enhanced properties. While there is a wealth of information on more common hindered phenols, the specific substitution pattern of this compound presents a unique case for study.

The placement of a tert-butyl group at the 3-position and methyl groups at the 2, 5, and 6-positions creates a distinct steric and electronic environment around the phenolic hydroxyl group. Researchers are interested in how this particular arrangement affects its antioxidant efficacy compared to more symmetrically substituted phenols. For instance, the synthesis and study of various alkylated phenols, including trimethylphenols, are often aimed at producing precursors for other valuable chemicals, such as Vitamin E. wikipedia.org

Furthermore, the study of such compounds contributes to a deeper understanding of reaction mechanisms. For example, the methylation of substituted phenols is a key industrial process, and understanding how different substitution patterns influence the reaction pathways is crucial for optimizing the synthesis of desired products like 2,3,6-trimethylphenol (B1330405). wikipedia.orggoogle.com Investigations into the synthesis of related compounds, such as 6-tert-butyl-2-methylphenol, reveal that reaction conditions can be tuned to selectively produce different methylated phenols. researchgate.net The study of this compound would therefore provide valuable data points for refining these synthetic methodologies.

The potential for these molecules to act as building blocks in the synthesis of more complex structures, including high molecular weight hindered phenols used as stabilizers, is also a significant driver for research. google.com The unique substitution pattern may offer advantages in terms of solubility, thermal stability, or resistance to discoloration in the final application.

Chemical and Physical Properties of this compound

Property2,4,6-Tri-tert-butylphenol3-tert-Butylphenol2,3,6-Trimethylphenol
Molecular Formula C18H30O nih.govC10H14OC9H12O wikipedia.org
Molecular Weight 262.4 g/mol nih.gov150.22 g/mol thegoodscentscompany.com136.19 g/mol wikipedia.org
Melting Point 42.30 °C thegoodscentscompany.com59-62 °C sigmaaldrich.com
Boiling Point 240.00 °C thegoodscentscompany.com
CAS Number 732-26-3 wikipedia.org585-34-2 thegoodscentscompany.com2416-94-6 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90447-47-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-tert-butyl-2,5,6-trimethylphenol

InChI

InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)10(3)12(14)9(8)2/h7,14H,1-6H3

InChI Key

QHJJSHRELOYPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)O)C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Tert Butyl 2,5,6 Trimethylphenol

Regioselective Alkylation Approaches for Phenolic Precursors

The construction of 3-tert-butyl-2,5,6-trimethylphenol hinges on the controlled, regioselective alkylation of simpler phenolic compounds. This involves the sequential or concerted introduction of a bulky tert-butyl group and several methyl groups at specific positions on the aromatic ring.

Introduction of tert-Butyl Groups into Phenolic Scaffolds

The tert-butylation of phenols is a classic example of a Friedel-Crafts alkylation reaction and is a cornerstone in the synthesis of hindered phenolic antioxidants. scientificupdate.comresearchgate.net This process is catalyzed by a variety of acidic materials, including sulfuric acid, phosphoric acid, boron trifluoride, activated clays, and zeolites. scientificupdate.com The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, directing the bulky tert-butyl group to the ortho or para positions relative to the hydroxyl group.

Commonly, isobutylene (B52900) or its precursors like tert-butanol (B103910) and methyl tert-butyl ether (MTBE) are employed as the alkylating agents. scientificupdate.comwikipedia.orggoogle.com For instance, the reaction of a phenol (B47542) with isobutylene at elevated pressures in the presence of an acid exchange resin is a widely used industrial method. scientificupdate.com The bulky tert-butyl group can also serve as a positional protecting group, blocking reactive sites to allow for subsequent chemical modifications at other positions on the phenolic ring. scientificupdate.com This group can later be removed through a retro-Friedel-Crafts reaction. scientificupdate.com

Synergistic catalyst systems, such as a combination of a Brønsted acid (like trifluoroacetic acid) and a Lewis acid (like iron(III) chloride), have been developed to promote site-selective tert-butylation of electron-rich aromatic compounds. chemrxiv.org These methods can employ unactivated tertiary alcohols as alkylating agents, offering an alternative to traditional Friedel-Crafts conditions. chemrxiv.org

Table 1: Catalysts and Conditions for Phenol tert-Butylation

Alkylating AgentCatalystTemperature (°C)Key Features
IsobutyleneAcid Exchange ResinElevatedIndustrial scale production. scientificupdate.com
tert-ButanolSulfuric Acid25 - 160Allows for selective ortho-butylation. google.com
Di-tert-butylperoxideIron/TFANot specifiedSynergistic catalysis for site-selectivity. chemrxiv.org
Methyl tert-butyl etherNot specified80Used as a safer alternative to isobutylene. google.com
PolyisobutyleneFriedel-Crafts Catalyst110 - 190Effective for producing various tert-butylated phenols. google.com

Methylation Reactions for Substituted Phenol Synthesis

The introduction of methyl groups onto a phenolic ring is another critical step in the synthesis of this compound. Gas-phase methylation of cresols or other substituted phenols with methanol (B129727) is a common industrial approach. chemicalbook.com This reaction is typically carried out at high temperatures (300–460 °C) over metal oxide catalysts. chemicalbook.comgoogle.com

The choice of catalyst is crucial for achieving high regioselectivity. For instance, iron oxide catalysts modified with other metal oxides (such as zinc, chromium, tin, magnesium, and silicon) have proven effective for the selective ortho-methylation of phenols. chemicalbook.com The reaction is often conducted in multitube reactors with a fixed catalyst bed. chemicalbook.com

Liquid-phase methylation is also a viable method. google.com The reaction conditions, including temperature, pressure, and the mole ratio of methanol to the phenolic substrate, are carefully controlled to maximize the yield of the desired methylated product. google.com Water is often included in the feedstream, typically at a concentration of 1 to 15% by weight. google.com

Multi-step Synthetic Routes for this compound

The synthesis of this compound necessitates a multi-step approach, beginning with a suitable phenolic precursor. A plausible synthetic pathway would involve the initial methylation of a simpler phenol, such as m-cresol (B1676322), to produce 2,3,6-trimethylphenol (B1330405). chemicalbook.com This intermediate is a key precursor for Vitamin E synthesis. chemicalbook.comgoogle.com

The synthesis of 2,3,6-trimethylphenol can be achieved through the gas-phase methylation of m-cresol with methanol over a selective metal oxide catalyst. chemicalbook.com Alternatively, it can be synthesized from diethyl ketone and a 1-amino-vinyl methyl ketone in a single reaction step. google.com

Once 2,3,6-trimethylphenol is obtained, the final step would be the regioselective introduction of a tert-butyl group at the 5-position. This would likely be accomplished using a Friedel-Crafts alkylation reaction with an appropriate tert-butylating agent and catalyst, carefully chosen to favor substitution at the desired position. The steric hindrance from the existing methyl groups would play a significant role in directing the incoming bulky tert-butyl group.

Strategies for Derivatization of Phenolic Hydroxyl and Aromatic Sites

The chemical reactivity of this compound is largely dictated by its sterically hindered phenolic hydroxyl group and the electron-rich aromatic ring. vinatiorganics.com Derivatization can occur at either of these sites, leading to a variety of functionalized molecules with potential applications as antioxidants and stabilizers. vinatiorganics.comresearchgate.net

The bulky tert-butyl group ortho to the hydroxyl group creates significant steric hindrance, which modulates the reactivity of the hydroxyl group. vinatiorganics.com This steric hindrance is a key feature of hindered phenol antioxidants, as it allows them to effectively scavenge free radicals while minimizing participation in other unwanted reactions. vinatiorganics.com

Derivatization of the phenolic hydroxyl group can involve reactions such as etherification or esterification. For example, the reaction with acrylic acid derivatives can produce acrylate (B77674) esters. nih.gov

The aromatic ring can also undergo further electrophilic substitution reactions, although the existing bulky substituents will heavily influence the position of any new incoming groups.

Mechanistic Studies of Derivatization Reactions

The primary mechanism by which hindered phenols like this compound function as antioxidants is through the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. vinatiorganics.com This process generates a stable phenoxy radical, which is resonance-stabilized and sterically hindered from participating in further chain propagation reactions. vinatiorganics.com

The oxidation of sterically hindered phenols can be reversible. For instance, 2,4,6-tri-tert-butylphenol (B181104) can be oxidized to a stable phenoxy radical, which can then be converted to a phenoxonium cation upon further electron withdrawal. wikipedia.org This cation can then react with water to form a cyclohexadienone derivative. wikipedia.org

Derivatization reactions can be designed to enhance the antioxidant properties or to graft the hindered phenol moiety onto other molecules, such as polymers. researchgate.netmdpi.com For example, hindered phenol groups can be attached to a polymer backbone to provide long-term thermal-oxidative stability. researchgate.net The mechanism of action in these polymer-bound antioxidants still relies on the radical scavenging ability of the hindered phenol group. researchgate.net

Evaporative derivatization techniques using reagents like 2-sulfobenzoic anhydride (B1165640) have been explored to tag phenols for enhanced detection by mass spectrometry. nih.gov The efficiency of such derivatization can be influenced by the pKa of the phenol, with phenols having higher pKa values generally showing better reactivity under these conditions. nih.gov

Chemical Reactivity, Transformation Mechanisms, and Kinetic Studies of 3 Tert Butyl 2,5,6 Trimethylphenol

Oxidation Pathways and Formation of Phenoxyl Radicals

The oxidation of phenols is a fundamental process that proceeds through the formation of phenoxyl radicals. scholaris.ca For sterically hindered phenols like 3-tert-Butyl-2,5,6-trimethylphenol, this process is of particular interest due to the increased stability of the resulting radical.

The formation of a phenoxyl radical from a phenol (B47542) can occur through two primary mechanisms: Electron Transfer (ET) and Hydrogen Atom Transfer (HAT). While both result in the same products, the pathways are distinct. rsc.org

Hydrogen Atom Transfer (HAT): This is a concerted process where a proton and an electron are transferred in a single kinetic step. The rate of HAT reactions is primarily dictated by the bond dissociation energy of the phenolic O-H bond. nih.govscripps.edu

Proton-Coupled Electron Transfer (PCET): This is a stepwise process where electron transfer and proton transfer occur in separate steps. In the context of phenol oxidation, this would involve initial electron transfer to form a phenol radical cation, followed by deprotonation to yield the phenoxyl radical. The feasibility of this pathway is influenced by the redox potentials of the phenol and the oxidizing agent. nih.gov

For many phenolic compounds, distinguishing between these two concerted and stepwise mechanisms can be challenging. rsc.orgnih.gov The operative mechanism is often dictated by the specific reactant and reaction conditions. Theoretical studies on model systems like phenoxyl/phenol exchange suggest that the PCET mechanism is favored due to the formation of a hydrogen bond in the transition state, which is not available in a pure HAT mechanism. nih.gov

The stability of phenoxyl radicals is significantly enhanced by the presence of bulky substituents at the ortho and para positions of the aromatic ring. scholaris.ca In this compound, the ortho-methyl groups and the para-tert-butyl group provide considerable steric shielding to the radical center on the oxygen atom.

This steric hindrance serves two main purposes:

It physically obstructs the approach of other molecules, thereby slowing down subsequent reactions such as dimerization or further oxidation. nih.gov

The electron-donating nature of the alkyl groups (tert-butyl and methyl) helps to delocalize the unpaired electron, further contributing to the radical's stability. nih.gov

The persistence of phenoxyl radicals derived from sterically hindered phenols, such as the well-studied 2,4,6-tri-tert-butylphenoxyl radical, allows for their isolation and characterization. rsc.orgresearchgate.net The stability imparted by these bulky groups is crucial for the function of such phenols as antioxidants, as it allows them to effectively terminate radical chain reactions. nih.gov

Table 1: Influence of Steric Hindrance on Phenoxyl Radical Properties

FeatureEffect of Steric HindranceRationale
Radical Stability IncreasedPhysical obstruction of the radical center and electronic delocalization of the unpaired electron. scholaris.canih.gov
Reactivity DecreasedSteric shielding slows down subsequent reactions like dimerization and disproportionation. nih.gov
Isolation FacilitatedThe increased stability allows for the isolation and characterization of the radical species. rsc.orgresearchgate.net

Interactions with Reactive Oxygen and Nitrogen Species

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules that can cause oxidative damage to biological and chemical systems. epa.govnih.gov Phenolic compounds, particularly sterically hindered ones, are known to be effective scavengers of these species.

The primary mechanism by which this compound would interact with ROS (such as peroxyl radicals) and RNS is through the donation of its phenolic hydrogen atom, a process characteristic of the HAT mechanism. researcher.life This reaction neutralizes the reactive species and generates a relatively stable phenoxyl radical, as discussed previously. The stability of this resulting radical is key to preventing the propagation of radical chain reactions.

For instance, the reaction with a peroxyl radical (ROO•) would proceed as follows: ArOH + ROO• → ArO• + ROOH Where ArOH represents this compound. The newly formed phenoxyl radical (ArO•) is less reactive than the initial peroxyl radical, effectively terminating the oxidative cycle.

Catalytic Transformations of Substituted Phenols, with Relevance to the Title Compound

The catalytic transformation of phenols is a significant area of research, with applications ranging from biofuel upgrading to the synthesis of fine chemicals. maxapress.comnih.gov While specific catalytic studies on this compound are not extensively detailed in the provided search results, the principles governing the catalytic reactions of other substituted and sterically hindered phenols are directly relevant.

Heterogeneous catalysts are widely employed for the transformation of phenols due to their ease of separation and potential for reuse.

Oxidation: The selective oxidation of substituted phenols is a key route to valuable chemicals. For example, the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone, a precursor to Vitamin E, is an important industrial process. rsc.orgresearchgate.net Various heterogeneous catalysts, including those based on cobalt, copper, and titanium dioxide, have been investigated for such reactions. rsc.orgresearchgate.netresearchgate.net The catalytic activity is often linked to the formation of active oxygen species on the catalyst surface. researchgate.net For sterically hindered phenols, the catalyst's pore size and the accessibility of active sites are crucial factors. researchgate.net

Hydrodeoxygenation (HDO): HDO is a critical process for upgrading bio-oils, which are rich in phenolic compounds, into hydrocarbon fuels. maxapress.comnih.gov This process involves the removal of hydroxyl groups from the aromatic ring. A variety of heterogeneous catalysts, including noble metals (like iridium) and metal sulfides, supported on materials such as Nb2O5 or zeolites, have been studied for the HDO of phenol and its derivatives. maxapress.comnih.govmdpi.com The reaction pathways can be complex, often involving initial hydrogenation of the aromatic ring followed by dehydration, or direct hydrogenolysis of the C-O bond. maxapress.com The steric hindrance in compounds like this compound could influence the adsorption geometry on the catalyst surface, thereby affecting the selectivity of the HDO reaction.

Table 2: Examples of Heterogeneous Catalytic Systems for Phenol Transformation

ReactionCatalyst TypeSubstrate ExampleProduct Example
Oxidation Co-N-C materials2,3,6-trimethylphenol2,3,5-trimethyl-1,4-benzoquinone rsc.org
Oxidation Copper Metal-Organic Frameworks (Cu-MOFs)PhenolHydroxylated intermediates researchgate.net
Hydrodeoxygenation Iridium supported on Nb2O5Lignin-derived phenolsAromatic hydrocarbons nih.gov
Hydrodeoxygenation Nickel phosphide on zeolite betaPhenolCyclohexane, Cyclohexanol mdpi.com

Homogeneous catalysts, which are soluble in the reaction medium, often offer high activity and selectivity under mild conditions. accessscience.com

Oxidation: Homogeneous catalytic systems for phenol oxidation frequently involve transition metal complexes, such as those of copper or cobalt. acs.orgepa.gov These catalysts can activate molecular oxygen to facilitate the oxidation of the phenolic substrate. The mechanism often involves the formation of a metal-phenolate complex, followed by electron transfer to generate a phenoxyl radical. The ligand environment around the metal center can be tailored to control the selectivity of the reaction, for instance, directing the reaction towards either ortho-oxygenation or oxidative coupling products. acs.org For sterically hindered phenols, the steric bulk of both the substrate and the catalyst's ligands can play a decisive role in the reaction outcome. acs.org

Other Transformations: Homogeneous catalysts are also employed for other transformations of phenols. For example, gold-catalyzed reactions can be used for the synthesis of phenol derivatives from alkynes and furans. mdpi.com While not directly a transformation of a pre-existing phenol, this demonstrates the utility of homogeneous catalysis in constructing complex phenolic structures. The principles of ligand design and control over the metal's coordination sphere are central to achieving high efficiency and selectivity in these transformations. researchgate.netdtu.dk

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 3 Tert Butyl 2,5,6 Trimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-tert-butyl-2,5,6-trimethylphenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The hydroxyl proton typically appears as a singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons, if present, would provide information about the substitution pattern on the benzene (B151609) ring. The methyl groups attached to the ring and the tert-butyl group give rise to characteristic singlet signals, with their integrations corresponding to the number of protons. For instance, in a structurally related compound like 2,4,6-trimethylphenol, the aromatic protons appear as a singlet at approximately 6.77 ppm, the hydroxyl proton at 4.42 ppm, and the methyl protons at 2.19 ppm when measured in CDCl₃. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. The quaternary carbons, including those bearing the tert-butyl and methyl groups, as well as the carbon attached to the hydroxyl group, show distinct signals. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. For example, in 2,4,6-tri-tert-butylphenol (B181104), the carbon atoms of the benzene ring show signals in the aromatic region, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. chemicalbook.com The carbons of the tert-butyl groups also give rise to specific signals. chemicalbook.com

The following table summarizes typical NMR data for related phenolic compounds, which can be used as a reference for interpreting the spectra of this compound.

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2,4,6-TrimethylphenolCDCl₃6.77 (s, 2H, ArH), 4.42 (s, 1H, OH), 2.19 (s, 9H, CH₃)Not specified
2,6-di-tert-butyl-4-methylphenol (BHT)CDCl₃6.98 (s, 2H, ArH), 5.01 (s, 1H, OH), 2.27 (s, 3H, ArCH₃), 1.43 (s, 18H, C(CH₃)₃)Not specified
2,4,6-Tri-tert-butylphenolCDCl₃7.205 (s, 2H, ArH), 5.02 (s, 1H, OH), 1.451 (s, 9H, p-C(CH₃)₃), 1.303 (s, 18H, o-C(CH₃)₃)151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43

Data sourced from various chemical databases and literature. chemicalbook.comchemicalbook.comstackexchange.com

Detailed analysis of coupling constants and advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity and spatial relationships between atoms in the molecule, providing unequivocal structural elucidation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Identification and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its various transformation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For hindered phenols like this compound, a common fragmentation pathway involves the loss of a methyl group (M-15) or a tert-butyl group (M-57). The molecular ion peak for 2,4,6-tri-tert-butylphenol (C₁₈H₃₀O) is observed at a mass-to-charge ratio (m/z) of 262.43. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, which are crucial for confirming the elemental composition of the parent compound and its byproducts. rsc.org For instance, the exact mass of a derivative can be used to confirm its proposed structure with high confidence.

The combination of gas chromatography with mass spectrometry (GC-MS) is particularly useful for separating and identifying components in a mixture. This is essential when studying the degradation or reaction products of this compound. For example, GC-MS has been used to identify various phenolic compounds in environmental and food samples. researchgate.net

The following table illustrates the expected high-resolution mass data for this compound and a potential oxidation product.

CompoundFormulaCalculated Exact Mass (m/z)Key Fragment Ions (m/z)
This compoundC₁₄H₂₂O206.1671[M-15]⁺, [M-57]⁺
3-tert-Butyl-2,5,6-trimethylphenoxyl radicalC₁₄H₂₁O205.1592Not applicable

Calculated values are based on isotopic masses.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups. A prominent feature is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. C-H stretching vibrations of the alkyl groups (tert-butyl and methyl) are observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) is typically found around 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibrations of the aromatic ring often give strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds within the tert-butyl group also produces a characteristic Raman band. researchgate.net For 2,4,6-trimethylphenol, vibrational analysis has been performed using both experimental spectra and theoretical calculations to assign the observed bands to specific vibrational modes. researchgate.net

The following table summarizes key vibrational frequencies for functional groups relevant to this compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
O-H Stretch (non-H-bonded)3650 - 3580Sharp, MediumWeak
O-H Stretch (H-bonded)3550 - 3200Broad, StrongWeak
C-H Stretch (Alkyl)2960 - 2850StrongStrong
C=C Stretch (Aromatic)1600 - 1450Medium to WeakStrong
C-O Stretch (Phenol)1260 - 1180StrongMedium

Data compiled from general spectroscopy literature and studies on related compounds. researchgate.net

Advanced Chromatographic Separation and Detection Methods (GC, HPLC)

Advanced chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for the separation, identification, and quantification of this compound and its related compounds from complex mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Capillary columns with various stationary phases, such as those with dimethylpolysiloxane, are commonly used for separation. phenomenex.com A flame ionization detector (FID) is a common detector for underivatized phenols, while an electron capture detector (ECD) can be used for derivatized phenols. epa.gov For complex matrices, derivatization of the phenol to a more volatile and less polar derivative, such as a silyl (B83357) ether, can improve chromatographic performance and detection limits. researchgate.net GC coupled with mass spectrometry (GC-MS) provides both separation and structural identification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC with a C18 column is a common method for the analysis of phenolic compounds. researchgate.net A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used. UV detection is often employed, with the detection wavelength set at the absorbance maximum of the phenol. nih.gov HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

The following table outlines typical chromatographic conditions for the analysis of related phenolic compounds.

TechniqueColumnMobile Phase/Carrier GasDetector
GCCapillary column (e.g., dimethylpolysiloxane) phenomenex.comHelium or Nitrogen chemcoplus.co.jpFID or MS researchgate.netepa.gov
HPLCC18 reversed-phase column researchgate.netAcetonitrile/Water or Methanol (B129727)/Water gradient nih.govUV or MS nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as the phenoxyl radical of this compound.

When this compound undergoes oxidation, it can form a stable phenoxyl radical. scholaris.ca The stability of this radical is enhanced by the steric hindrance provided by the bulky tert-butyl and methyl groups at the ortho and para positions, which prevent dimerization and other decay reactions. scholaris.ca

The EPR spectrum of the 3-tert-butyl-2,5,6-trimethylphenoxyl radical provides information about the g-factor and hyperfine coupling constants. The g-factor is characteristic of the radical's electronic environment. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule. The splitting pattern and coupling constants reveal the distribution of the unpaired electron spin density across the molecule. For instance, in the 2,4,6-tri-tert-butylphenoxyl radical, the unpaired electron is delocalized over the aromatic ring, leading to observable hyperfine couplings with the meta-protons. rsc.org

EPR spectroscopy is crucial for studying the kinetics and mechanisms of reactions involving the formation and decay of the 3-tert-butyl-2,5,6-trimethylphenoxyl radical.

ParameterDescriptionInformation Gained
g-factorA dimensionless constant that is a measure of the intrinsic magnetic moment of the electron.Helps in identifying the type of radical species.
Hyperfine Coupling Constant (A)Measures the strength of the interaction between the unpaired electron and a magnetic nucleus.Provides information about the distribution of the unpaired electron's spin density within the molecule.

Theoretical and Computational Chemistry Investigations of 3 Tert Butyl 2,5,6 Trimethylphenol

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 3-tert-Butyl-2,5,6-trimethylphenol. These methods provide a detailed picture of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of phenolic compounds. This method is employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

Energetic analysis using DFT further allows for the calculation of key thermodynamic properties. For a molecule like this compound, this includes its total energy, enthalpy, and Gibbs free energy. These values are crucial for understanding its stability and predicting its behavior in chemical reactions. While specific DFT studies on this compound are not abundant in publicly accessible literature, the methodology is well-established for similar phenolic structures. For instance, DFT calculations on related phenolic compounds are used to understand how the substitution pattern influences the electronic properties and, consequently, the antioxidant activity.

A procedure based on density functional theory is used for the calculation of the gas-phase bond dissociation enthalpy (BDE) and ionization potential for molecules belonging to the class of phenolic antioxidants. The following table illustrates typical geometric parameters that would be determined for this compound through DFT calculations, based on general knowledge of phenolic compounds.

ParameterPredicted Value Range
O-H Bond Length0.96 - 0.98 Å
C-O Bond Length1.36 - 1.40 Å
C-C (Aromatic) Bond Length1.38 - 1.42 Å
C-O-H Bond Angle108 - 110°
Dihedral Angle (C-C-O-H)0 - 180° (depending on steric hindrance)

Note: These are generalized values for phenolic compounds and the actual values for this compound would require specific DFT calculations.

Calculation of O-H Bond Dissociation Enthalpies (BDE) and Ionization Potentials

The antioxidant activity of phenolic compounds is largely governed by their ability to donate a hydrogen atom from the hydroxyl group. The O-H Bond Dissociation Enthalpy (BDE) is a critical parameter that quantifies the energy required to break this bond. A lower BDE indicates a greater ease of hydrogen atom donation and, generally, a higher antioxidant potential. Computational methods, particularly DFT, are extensively used to calculate BDEs. For highly substituted phenols, it has been shown that computational procedures can provide good agreement with experimental BDE values.

The Ionization Potential (IP) is another key descriptor, representing the energy needed to remove an electron from the molecule. In the context of antioxidant mechanisms, a lower IP can favor a single-electron transfer (SET) pathway. The energy required to remove an electron from the highest occupied molecular orbital is an important factor.

The following table presents representative calculated BDE and IP values for phenolic compounds structurally related to this compound to illustrate the expected range.

CompoundO-H BDE (kcal/mol)Ionization Potential (eV)
Phenol (B47542)87.58.5
2,6-di-tert-butylphenol (B90309)81.08.1
2,4,6-trimethylphenol83.27.9

Note: Data is illustrative for related compounds.

Molecular Mechanics and Molecular Dynamics Simulations of Hindered Phenols

While quantum mechanics provides deep electronic insights, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for studying the conformational dynamics and intermolecular interactions of larger systems over time. For hindered phenols like this compound, MD simulations can reveal how the bulky tert-butyl and methyl groups influence the molecule's flexibility and its interactions with its environment, such as a lipid membrane or a solvent.

MD simulations can model the behavior of these molecules in different phases, providing information on properties like diffusion, local concentration, and orientation, which are crucial for understanding their effectiveness as stabilizers in polymers or other materials. These simulations can also be used to explore the formation of hydrogen bonds and other non-covalent interactions that play a role in the bulk properties of materials containing these additives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Phenolic Compound Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological or chemical activity. For phenolic antioxidants, QSAR models are developed to predict their radical scavenging activity based on calculated molecular descriptors.

Key descriptors in QSAR models for phenolic antioxidants often include:

Electronic Descriptors: O-H BDE, ionization potential, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific parameters that describe the bulkiness around the phenolic hydroxyl group.

Lipophilicity Descriptors: The logarithm of the octanol-water partition coefficient (logP), which is crucial for activity in biological membranes.

A typical QSAR study involves calculating these descriptors for a set of phenolic compounds with known antioxidant activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that can predict the activity of new or untested compounds like this compound. These models are valuable for the rational design of novel antioxidants with enhanced efficacy.

Computational Prediction and Validation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential reaction pathways for the antioxidant action of this compound. The primary mechanisms for phenolic antioxidants are hydrogen atom transfer (HAT) and single-electron transfer (SET).

By calculating the potential energy surface for these reactions, researchers can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods allow for the direct comparison of the activation barriers for different pathways, providing insights into the predominant mechanism under various conditions.

For instance, calculations can determine the energetics of the phenoxy radical formed after hydrogen donation from this compound. The stability of this radical is a key factor in the antioxidant's effectiveness, as a more stable radical is less likely to initiate further unwanted reactions. The resonance stabilization of the phenoxy radical can be explored through computational analysis of its electronic structure.

Research Applications in Materials Science and Chemical Processes Involving Hindered Phenols

Development and Performance of Antioxidants and Stabilizers in Polymeric Materials

Synthetic phenolic antioxidants are crucial for protecting polymeric materials from degradation. nih.gov Compounds with tert-butyl phenol (B47542) functional groups are a key subclass, used extensively to prevent oxidation and enhance the shelf life and stability of plastics, rubber, and other polymers. nih.gov The fundamental role of these antioxidants is to interrupt the auto-oxidation cycle by neutralizing free radicals, thereby preserving the material's integrity, performance, and appearance. nih.govresearchgate.net

The primary mechanism by which hindered phenolic antioxidants like 3-tert-Butyl-2,5,6-trimethylphenol protect materials is through radical trapping. The process begins when a polymer is exposed to triggers like heat, UV light, or mechanical stress, leading to the formation of highly reactive free radicals (R•). These radicals can then react with oxygen to form peroxy radicals (ROO•), which propagate a chain reaction of degradation.

A hindered phenolic antioxidant (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxy radical. nih.gov This action neutralizes the reactive radical and forms a hydroperoxide and a stable phenoxy radical (ArO•), as shown in the reaction below:

ROO• + ArOH → ROOH + ArO•

The effectiveness of this process hinges on the stability of the resulting phenoxy radical. The bulky alkyl groups (such as the tert-butyl group) at the ortho positions provide steric hindrance, which shields the radical oxygen atom. nih.gov This steric protection makes the phenoxy radical less reactive and prevents it from initiating new degradation chains, effectively terminating the auto-oxidation cycle. nih.gov

The specific molecular structure of a hindered phenolic antioxidant directly dictates its efficacy, volatility, and compatibility with the polymer matrix. researchgate.net Research into structure-activity relationships reveals several key factors that influence performance:

Steric Hindrance: The size and position of the alkyl groups ortho to the hydroxyl group are critical. Larger groups, like tert-butyl, provide greater steric hindrance, enhancing the stability of the resulting phenoxy radical. nih.gov However, excessive hindrance can sometimes reduce the rate of hydrogen donation.

Number of Phenolic Groups: Molecules containing multiple phenolic moieties can often neutralize more than one radical, leading to higher efficiency. researchgate.net

Substituents on the Ring: The nature and position of other substituents on the aromatic ring can influence the electron density of the hydroxyl group, affecting the ease of hydrogen atom donation. csic.es

Molecular Weight: Higher molecular weight antioxidants generally have lower volatility, making them more suitable for high-temperature processing applications and ensuring they remain in the polymer during its service life. researchgate.netcymitquimica.com

The following table details various hindered phenolic antioxidants and highlights how their structural features relate to their application and performance.

Compound NameKey Structural FeaturesPrimary Application/Performance Characteristic
2,6-di-tert-butyl-4-methylphenol (BHT) Two tert-butyl groups ortho to the hydroxyl; one methyl group para.A foundational and widely used primary antioxidant. researchgate.net
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) Two hindered phenol units linked by a methylene (B1212753) bridge. nih.govHigher molecular weight than BHT, providing lower volatility. nih.gov
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene Three hindered phenol units attached to a central benzene (B151609) ring. nih.govHigh molecular weight and multiple functional groups for superior performance in demanding applications like polyolefins. nih.gov
4,4'-Thiobis(6-tert-butyl-m-cresol) Two phenol units linked by a sulfur atom, providing synergistic effects.Used as a stabilizer in plastics and rubber, offering high thermal stability. nih.govcymitquimica.com

This relationship between structure and function allows for the design of tailored antioxidants for specific polymers and applications, balancing factors like efficiency, persistence, and color contribution. researchgate.net

Role as Intermediates in Advanced Organic Synthesis

Beyond their direct use as stabilizers, hindered phenols serve as critical building blocks in the synthesis of more complex molecules. Their defined substitution patterns make them valuable starting materials for creating specific isomers of high-value chemical products.

A significant application in organic synthesis is the production of Vitamin E (α-tocopherol). The key aromatic intermediate for the industrial synthesis of Vitamin E is 2,3,6-trimethylphenol (B1330405) . google.comwikipedia.org This compound is produced on a large scale through the methylation of m-cresol (B1676322) using methanol (B129727) in the presence of a solid acid catalyst. wikipedia.org

Once 2,3,6-trimethylphenol is obtained, it undergoes a condensation reaction with isophytol, a long-chain alcohol, to form α-tocopherol. nih.gov While this compound is not the direct precursor in this widely used industrial route, the synthesis of the essential 2,3,6-trimethylphenol intermediate is a prime example of a large-scale phenolic transformation. The purity of the 2,3,6-trimethylphenol is crucial for the final Vitamin E product. google.com

Catalytic Material Science and Design for Phenolic Transformations

The efficient and selective transformation of phenolic compounds is a major goal in chemical manufacturing. Research in this area focuses on creating novel catalytic systems that can perform specific reactions, such as oxidation or alkylation, with high yield and selectivity under mild conditions.

The selective oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone is another critical step in an alternative pathway for Vitamin E synthesis. rsc.org This transformation has been the subject of intense research to develop efficient and reusable heterogeneous catalysts.

Recent advancements have focused on cobalt-based catalytic systems:

Co-N-C Materials: Researchers have developed catalysts by pyrolyzing a mixture of cobalt salts and nitrogen-containing organic precursors. rsc.org Studies have shown that materials pyrolyzed at relatively low temperatures (250–400 °C) exhibit high catalytic activity. The presence of pyridinic nitrogen on the carbon support was found to be crucial for the efficient and selective formation of the desired 2,3,5-trimethyl-1,4-benzoquinone. rsc.org

Co(Salphen)-based Supramolecular Polymers: Another innovative approach involves the use of self-assembled supramolecular polymers containing Co(Salphen) complexes. researchgate.net These heterogeneous catalysts have demonstrated excellent performance in the aerobic oxidation of 2,3,6-trimethylphenol to the corresponding benzoquinone under mild conditions (30 °C, 0.1 MPa O2), showcasing high conversion and selectivity. researchgate.net

The design of these catalysts focuses on creating stable and highly active sites that can efficiently utilize clean oxidants like molecular oxygen, moving away from harsher reagents. researchgate.net Characterization of these materials involves sophisticated techniques to understand the nature of the active sites and the relationship between the catalyst's structure and its performance in phenolic transformations.

Environmental Research on the Fate and Transformation of Substituted Phenols

Environmental Degradation Pathways (Abiotic and Biotic)

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For substituted phenols, both abiotic and biotic pathways contribute to their transformation in the environment.

Abiotic Degradation:

Abiotic degradation of phenolic compounds in the environment is primarily driven by photolysis and oxidation.

Photolysis: In sunlit surface waters, substituted phenols can undergo direct photolysis by absorbing ultraviolet radiation. However, the more significant pathway is often indirect photolysis, which involves reactions with photochemically produced reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). The rate of these reactions is influenced by the specific substituents on the phenol (B47542) ring. Electron-donating groups, like alkyl groups, can increase the electron density of the aromatic ring, potentially enhancing its reactivity towards oxidative species. The reaction with hydroxyl radicals is a major transformation pathway for phenols in the atmosphere and aquatic environments.

Oxidation: Substituted phenols can be oxidized by various environmental oxidants. In aqueous environments, singlet oxygen, formed through photosensitization by natural organic matter, can react with phenols. The rate of this reaction is pH-dependent, as the phenolate (B1203915) anion is generally more reactive than the undissociated phenol. Quantitative structure-activity relationship (QSAR) studies have shown that the rate constants for these oxidation reactions can be correlated with the compound's half-wave oxidation potentials and Hammett substituent constants. elsevierpure.com

Biotic Degradation:

The biodegradation of substituted phenols is a critical process for their removal from contaminated sites and is influenced by the structure of the molecule and the environmental conditions.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can utilize substituted phenols as a source of carbon and energy. The degradation pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. The presence of bulky substituents, such as tert-butyl groups, can create steric hindrance, which may slow down the rate of enzymatic attack. nih.gov The position and number of alkyl groups also affect the biodegradability. The toxicity of the substituted phenol to the degrading microorganisms can also be a limiting factor, with higher toxicity potentially leading to slower degradation rates. nih.gov

Due to the lack of specific studies on 3-tert-Butyl-2,5,6-trimethylphenol, a definitive degradation pathway cannot be provided. However, based on its structure, it is anticipated that the tert-butyl and trimethyl groups will influence its degradation. The multiple alkyl substituents may increase its persistence compared to simpler phenols due to steric hindrance and increased hydrophobicity.

Investigation of Environmental Transport and Partitioning Mechanisms

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, which determine its partitioning between different environmental compartments such as water, soil, and air.

Soil Sorption:

The sorption of substituted phenols to soil and sediment is a key process influencing their mobility in the subsurface.

Influence of Organic Carbon: The primary mechanism for the sorption of non-ionized phenolic compounds is partitioning into the soil organic matter. thescipub.com The hydrophobicity of the compound, often expressed by the octanol-water partition coefficient (Kow), is a good indicator of its tendency to sorb to organic carbon. The presence of multiple alkyl groups, including a tert-butyl group, in this compound suggests a relatively high Kow and therefore a strong affinity for soil organic matter.

Effect of pH: The sorption of ionizable compounds like phenols is highly dependent on the pH of the surrounding environment. nih.gov At a pH below the pKa of the phenol, the compound will be in its neutral, less water-soluble form and will sorb more strongly to soil. At a pH above the pKa, the phenol will exist as the more water-soluble phenolate anion, which is less likely to sorb to non-polar organic matter and is therefore more mobile in the environment.

Clay Mineral Interactions: In addition to partitioning into organic matter, substituted phenols can also interact with the mineral surfaces of soils, particularly clays. These interactions can involve hydrogen bonding and surface complexation.

Bioaccumulation:

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment.

Hydrophobicity: The potential for a chemical to bioaccumulate is strongly related to its hydrophobicity (Kow). Compounds with high Kow values tend to partition into the fatty tissues of organisms. Given the presence of a tert-butyl group and three methyl groups, this compound is expected to be hydrophobic and thus have a potential for bioaccumulation.

Metabolism: The extent of bioaccumulation is also influenced by the organism's ability to metabolize and excrete the chemical. If a compound is readily metabolized to more water-soluble forms, its bioaccumulation potential will be reduced. The steric hindrance provided by the tert-butyl and methyl groups might slow down metabolic processes, potentially leading to higher bioaccumulation.

Environmental Partitioning Data for Structurally Similar Substituted Phenols

CompoundLog KowSoil Organic Carbon-Water Partitioning Coefficient (Koc)Bioaccumulation Factor (BCF)
Phenol 1.4616 - 1301.9 - 17.5
2,4-Dimethylphenol 2.30150 - 50020 - 100
2,6-Di-tert-butylphenol (B90309) 4.921000 - 10000100 - 1000
p-tert-Butylphenol 3.23500 - 200050 - 250

Note: The data in this table are approximate values for structurally related compounds and are intended to provide a general indication of the potential partitioning behavior. Specific values for this compound are not available.

Analytical Methodologies for Environmental Monitoring in Research

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of substituted phenols in various environmental matrices.

Sample Preparation:

The first step in the analysis of environmental samples is the extraction and concentration of the target analytes.

Water Samples: For water samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov SPE is often preferred as it uses smaller volumes of organic solvents and can provide high enrichment factors. nih.gov

Soil and Sediment Samples: The extraction of substituted phenols from solid matrices typically involves techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE). nih.gov These methods use organic solvents to remove the analytes from the solid matrix.

Instrumental Analysis:

Following extraction and cleanup, the extracts are analyzed using chromatographic techniques.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is a widely used technique for the analysis of volatile and semi-volatile phenolic compounds. epa.govgov.bc.ca For less volatile phenols or to improve chromatographic performance, derivatization to more volatile forms may be necessary. gov.bc.ca

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) is suitable for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile. alsenvironmental.co.uk HPLC is often coupled with ultraviolet (UV), fluorescence, or mass spectrometry (MS) detectors. nih.govalsenvironmental.co.uk The choice of detector depends on the required sensitivity and selectivity. Electrochemical detection can also be employed for phenolic compounds. alsenvironmental.co.uk

Common Analytical Techniques for Substituted Phenols

Analytical TechniqueDetectorTypical Sample MatrixGeneral Applicability
Gas Chromatography (GC) Flame Ionization Detector (FID)Water, WastewaterGood for higher concentrations
Mass Spectrometry (MS)Water, Soil, AirHigh selectivity and sensitivity
Electron Capture Detector (ECD)Water, SoilSensitive to halogenated phenols
High-Performance Liquid Chromatography (HPLC) Ultraviolet (UV)Water, SoilGeneral purpose, good for screening
FluorescenceWaterHigh sensitivity for fluorescent phenols
Mass Spectrometry (MS)Water, SoilHigh selectivity and structural information
ElectrochemicalWaterSensitive for electroactive phenols

Note: The selection of the analytical method depends on the specific compound, the sample matrix, the required detection limit, and the available instrumentation.

Emerging Research Directions and Interdisciplinary Perspectives

Innovations in Synthetic Strategies for Sterically Hindered Phenols

The synthesis of sterically hindered phenols, characterized by bulky substituents near the hydroxyl group, presents unique chemical challenges. Traditional methods are often being re-evaluated in favor of more efficient, selective, and scalable strategies.

Recent innovations focus on several key areas. One promising approach involves the use of novel catalytic systems to achieve precise alkylation of the phenolic ring. For instance, palladium-catalyzed cascade reactions are being explored for the modular synthesis of complex cyclic structures incorporating phenolic moieties. acs.org This allows for the construction of densely functionalized molecules from diverse and readily available starting materials. acs.org

Another area of development is the creation of hybrid molecules that combine the antioxidant properties of sterically hindered phenols with other functional groups to create "chameleonic" compounds. nih.gov These molecules can switch from being protective antioxidants to cytotoxic agents, a property of significant interest in drug design. nih.gov The synthesis of such compounds often involves multi-step reactions, including the introduction of phosphonate (B1237965) or urea/thiourea fragments to the phenolic backbone. nih.gov

Furthermore, research into improving existing synthetic antioxidants has drawn inspiration from naturally occurring molecules like α-tocopherol (Vitamin E). phantomplastics.comresearchgate.net Studies comparing synthetic phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) with α-tocopherol have highlighted the significant role of a para-oxygen group in enhancing antioxidant activity. phantomplastics.comresearchgate.net This finding suggests that future synthetic strategies for compounds like 3-tert-Butyl-2,5,6-trimethylphenol might explore the introduction of additional oxygen-containing substituents to boost their efficacy. phantomplastics.com

A comparison of different synthetic approaches highlights the trend towards greater complexity and functionality in the target molecules.

Synthetic StrategyDescriptionPotential AdvantagesRelevant Research Focus
Palladium-Catalyzed AnnulationA cascade reaction strategy that allows for the formation of multiple rings in a single operation, starting from ortho-alkynyl quinone methides and other partners. acs.orgHigh modularity, access to complex polycyclic structures, good functional group tolerance. acs.orgCreating novel chromene and related heterocyclic structures. acs.org
Hybrid Molecule SynthesisInvolves linking sterically hindered phenols with other chemical moieties (e.g., diaryl ureas, phosphonates) to create bifunctional molecules. nih.govPotential for dual-action or "switchable" biological activity, such as changing from an antioxidant to a pro-oxidant. nih.govDevelopment of smart drugs, particularly for anticancer applications. nih.gov
Bio-inspired ModificationIncorporating structural features from highly effective natural antioxidants, like the para-oxygen of α-tocopherol, into synthetic phenol (B47542) backbones. phantomplastics.comresearchgate.netSignificant enhancement of antioxidant efficiency compared to traditional structures like BHT. phantomplastics.comresearchgate.netImproving the performance of commercial antioxidants for material stabilization. phantomplastics.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and advanced experimental techniques is accelerating the discovery and characterization of phenolic compounds. This integrated approach provides deeper insights into structure-activity relationships and reaction mechanisms.

Computational Approaches: Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the properties of phenolic antioxidants. nih.gov These methods allow for the calculation of key descriptors related to antioxidant activity, such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). nih.gov Quantitative Structure-Activity Relationship (QSAR) models are then developed using these calculated parameters to predict the antioxidant capacity of new compounds without the need for synthesis and testing. nih.govresearchgate.net This not only saves time and resources but also provides a rational basis for designing more potent antioxidants. nih.gov Computational studies can also elucidate the mechanisms of reactions between phenols and free radicals, offering a molecular-level understanding of their protective effects. researchgate.net

Advanced Experimental Techniques: On the experimental side, modern analytical methods are enabling more efficient and accurate characterization of phenolic compounds. Techniques like High-Performance Liquid Chromatography (HPLC) are routinely used for the separation and quantification of individual phenolics in complex mixtures. mdpi.com The coupling of HPLC with mass spectrometry (LC-MS) provides structural information for unequivocal identification.

For extraction, advanced methods are replacing traditional solvent-intensive procedures. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are notable examples that offer reduced extraction times, lower solvent consumption, and higher yields. mdpi.com The optimization of these extraction processes is often guided by statistical methods like Response Surface Methodology (RSM), which helps in identifying the ideal conditions for temperature, time, and solvent composition to maximize the recovery of target compounds. mdpi.com

MethodologyTypeApplication in Phenolic ResearchKey Advantages
Density Functional Theory (DFT)ComputationalCalculating molecular properties (e.g., bond dissociation enthalpy) to predict antioxidant activity. nih.govHigh accuracy for electronic properties; provides mechanistic insights. nih.gov
QSARComputationalDeveloping models that correlate molecular structure with biological activity, enabling prediction for new compounds. researchgate.netReduces the need for extensive experimental screening; rational drug design. nih.govresearchgate.net
HPLCExperimentalSeparating and quantifying specific phenolic compounds in a mixture. mdpi.comHigh resolution and sensitivity for quantitative analysis. mdpi.com
Ultrasound-Assisted Extraction (UAE)ExperimentalEfficiently extracting phenolic compounds from various matrices using ultrasonic waves. mdpi.comFaster, less solvent-intensive, and often provides higher yields than conventional methods. mdpi.com
Response Surface Methodology (RSM)Experimental StrategyOptimizing the parameters of experimental procedures, such as extraction, to achieve maximum efficiency. mdpi.comStatistically robust optimization, requiring fewer experimental runs. mdpi.com

Principles of Green Chemistry in the Production and Application of Phenolic Compounds

The principles of green chemistry are increasingly being integrated into the lifecycle of phenolic compounds, from their synthesis and extraction to their final application. This shift is driven by the need for more sustainable and environmentally benign chemical processes. mdpi.comnih.gov

A major focus of green chemistry in this field is the replacement of conventional, often toxic, organic solvents with greener alternatives. nih.gov Water, especially under controlled temperature and pressure, is being used as a clean extraction solvent for phenolic compounds from natural sources. mdpi.com Another innovative approach is the use of Deep Eutectic Solvents (DES) and Supramolecular Solvents (SUPRAS), which are often biodegradable, have low toxicity, and can be tailored to enhance extraction efficiency. nih.govnih.gov

Modern extraction technologies are inherently greener than their conventional counterparts. Techniques such as Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), UAE, and MAE significantly reduce solvent consumption and waste generation. researchgate.netresearchgate.net These methods also often require less energy and time. researchgate.net

The concept of a circular economy is also being applied, particularly in the context of phenolic compounds derived from biomass. mdpi.com For example, agricultural by-products like olive leaves are being valorized as a low-cost, renewable source of valuable polyphenols, turning waste streams into a source of high-value chemicals. mdpi.com This approach not only provides bioactive compounds for various industries but also contributes to a more sustainable economic model. mdpi.com

Green Chemistry PrincipleApplication in Phenolic Compound Production/UseExample
Use of Safer SolventsReplacing volatile organic solvents in extraction processes.Using water, Deep Eutectic Solvents (DES), or Supramolecular Solvents (SUPRAS) for extraction from plant materials. mdpi.comnih.govnih.gov
Energy EfficiencyEmploying advanced extraction techniques that reduce energy and time requirements.Utilizing Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) instead of traditional Soxhlet extraction. mdpi.com
Use of Renewable FeedstocksExtracting phenolic compounds from agricultural waste or by-products.Obtaining polyphenols from olive leaves and pulp generated during olive oil processing. mdpi.com
Waste PreventionDesigning processes that minimize the generation of waste.Optimizing extraction conditions to maximize yield and reduce the solvent-to-sample ratio. researchgate.net

Cross-Disciplinary Research with Other Phenolic Compounds and Derivatives

Research on this compound does not exist in a vacuum. It is part of a broader scientific investigation into the structure, properties, and applications of a wide range of phenolic compounds. Cross-disciplinary studies that compare and contrast different phenols are crucial for identifying superior molecules for specific applications.

A key area of comparative research is in the field of antioxidants. Studies have systematically compared the antioxidant efficiency of various synthetic hindered phenols against natural benchmarks like α-tocopherol. researchgate.net For example, it was found that 2,6-di-tert-butyl-4-methoxyphenol (B167138) (BHA) is significantly more efficient than the widely used BHT. researchgate.net Such findings provide valuable structure-activity relationship data that can guide the development of new antioxidants based on different substitution patterns on the phenol ring.

Another avenue of cross-disciplinary research involves the development of novel therapeutics. For instance, studies on sterically hindered phenols in the context of age-related macular degeneration (AMD) have shown that the prototypical hindered phenol, trolox, and its analogs can protect retinal cells from oxidative damage, whereas other potent antioxidants lacking the specific hindered phenol structure were ineffective. nih.gov This highlights the unique properties conferred by the sterically hindered phenol moiety.

The creation of hybrid molecules represents a direct form of cross-disciplinary research, combining the phenolic scaffold with other pharmacologically active groups. nih.gov This approach aims to create multi-target drugs, which are becoming an important trend in modern drug development. nih.govscienceopen.com By understanding the contributions of different phenolic structures, researchers can more effectively design these complex molecules.

CompoundClassKey Structural FeatureRelevance in Comparative Research
This compoundSynthetic Sterically Hindered Phenoltert-butyl group and three methyl groups on the phenol ring.Subject of investigation for its potential antioxidant and other biological activities.
α-Tocopherol (Vitamin E)Natural PhenolChromanol ring with a phytyl tail; para-oxygen atom. phantomplastics.comBenchmark for high antioxidant efficiency; its structure inspires the design of improved synthetic antioxidants. phantomplastics.comresearchgate.net
BHT (2,6-di-tert-butyl-4-methylphenol)Synthetic Sterically Hindered PhenolTwo tert-butyl groups ortho to the hydroxyl group and a para-methyl group. researchgate.netA widely used commercial antioxidant, often used as a standard for comparison in performance studies. phantomplastics.comresearchgate.net
BHA (2,6-di-tert-butyl-4-methoxyphenol)Synthetic Sterically Hindered PhenolTwo tert-butyl groups and a para-methoxy group. researchgate.netDemonstrated to be significantly more efficient as an antioxidant than BHT, highlighting the impact of the para-substituent. researchgate.net
TroloxSynthetic Vitamin E AnalogWater-soluble derivative of α-tocopherol with a carboxyl group instead of the phytyl tail. nih.govA model compound in studies of antioxidant mechanisms and cytoprotective effects. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3-<i>tert</i>-Butyl-2,5,6-trimethylphenol using alkylation reactions?

Methodological Answer: The alkylation of phenol derivatives with methanol or tert-butyl alcohols is a common synthesis route. To optimize yield and regioselectivity:

  • Use zeolite catalysts (e.g., H-beta zeolite or MCM-22) in a continuous fixed-bed reactor to enhance reaction efficiency and reduce side products like 2,4-xylenol .
  • Control reaction parameters: Temperature (150–250°C), pressure (1–5 bar), and molar ratio of phenol to alkylating agent (1:2–1:4).
  • Monitor product distribution via GC-MS or HPLC to validate selectivity toward the 2,5,6-trimethyl-substituted product.

Q. What analytical techniques are recommended for structural characterization of 3-<i>tert</i>-Butyl-2,5,6-trimethylphenol?

Methodological Answer:

  • NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions. Compare chemical shifts with analogous compounds like 3-<i>tert</i>-butylphenol or 2,4,6-trimethylphenol .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isotopic patterns and verify molecular formula.
  • X-ray Crystallography : If crystallizable, this provides definitive confirmation of stereochemistry and bond angles .

Q. How should researchers handle the compound’s instability during storage?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation.
  • Use stabilizers like BHT (butylated hydroxytoluene) at 0.1–1.0% w/w to inhibit radical-mediated degradation .
  • Regularly test purity via HPLC-DAD and compare retention times with reference standards .

Advanced Research Questions

Q. What catalytic systems are effective for the selective oxidation of 3-<i>tert</i>-Butyl-2,5,6-trimethylphenol to quinone derivatives?

Methodological Answer:

  • Metal-based catalysts : Use Cu(II)/Fe(III) complexes in acetic acid under oxygen flow (80–100°C) to achieve >70% conversion to 2,3,5-trimethylbenzoquinone. Monitor kinetics via <sup>1</sup>H NMR .
  • Non-metal catalysts : Explore TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in acetonitrile for milder conditions. Validate selectivity using FT-IR to track carbonyl group formation .
  • Compare turnover frequencies (TOF) between systems to identify optimal catalytic pathways.

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:

  • Standardize assay conditions : Use consistent radical sources (e.g., DPPH or ABTS) and concentrations (0.1–1.0 mM) to minimize variability .
  • Perform dose-response studies across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess context-dependent effects.
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables like solvent polarity or incubation time .

Q. What computational methods predict the compound’s interactions with biomolecular targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins like cytochrome P450 or NADPH oxidase. Validate with MD simulations (GROMACS) to assess stability over 100-ns trajectories .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett constants) to predict antioxidant efficacy. Cross-validate with experimental IC50 values from radical scavenging assays .

Data Interpretation and Validation

Q. How to address discrepancies in catalytic performance across studies?

Methodological Answer:

  • Conduct catalyst characterization : Use BET surface area analysis and NH3-TPD to compare acidity/porosity of zeolites or metal oxides .
  • Replicate experiments under identical conditions (solvent, temperature, substrate purity) to isolate variables.
  • Apply Arrhenius plots to compare activation energies and identify rate-limiting steps .

Q. What strategies validate the compound’s role in radical chain-breaking mechanisms?

Methodological Answer:

  • Use EPR spectroscopy to detect transient radical intermediates (e.g., phenoxyl radicals) during oxidation .
  • Couple with stopped-flow kinetics to measure rate constants for hydrogen atom transfer (HAT) vs. electron transfer (ET) pathways .
  • Compare results with deuterated analogs (e.g., 4-<i>tert</i>-Butyl-d9-phenol) to probe isotope effects .

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